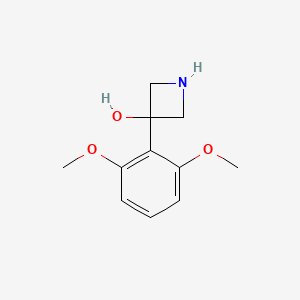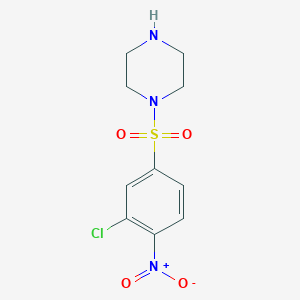![molecular formula C7H4ClN3O B15053175 8-Chloropyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B15053175.png)
8-Chloropyrido[2,3-b]pyrazin-3(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-Chloropyrido[2,3-b]pyrazin-3(4H)-one is a heterocyclic compound with the molecular formula C7H4ClN3. It is part of the pyrido[2,3-b]pyrazine family, known for its diverse applications in various fields, including organic electronics and medicinal chemistry . The compound is characterized by its unique structure, which includes a chlorine atom attached to the pyrido[2,3-b]pyrazine core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloropyrido[2,3-b]pyrazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-chloropyridine with hydrazine hydrate, followed by cyclization with a suitable reagent . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and efficiency. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions: 8-Chloropyrido[2,3-b]pyrazin-3(4H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are typical methods.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized derivatives, while oxidation and reduction can lead to different oxidation states of the compound .
Applications De Recherche Scientifique
8-Chloropyrido[2,3-b]pyrazin-3(4H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mécanisme D'action
The mechanism of action of 8-Chloropyrido[2,3-b]pyrazin-3(4H)-one involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes or receptors, leading to modulation of their activity. The exact pathways and targets can vary depending on the specific application and the biological context .
Comparaison Avec Des Composés Similaires
Pyrido[2,3-b]pyrazine: The parent compound without the chlorine substitution.
8-Bromopyrido[2,3-b]pyrazin-3(4H)-one: A similar compound with a bromine atom instead of chlorine.
8-Methylpyrido[2,3-b]pyrazin-3(4H)-one: A derivative with a methyl group substitution.
Uniqueness: 8-Chloropyrido[2,3-b]pyrazin-3(4H)-one is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various applications where specific reactivity or biological properties are desired .
Propriétés
Formule moléculaire |
C7H4ClN3O |
|---|---|
Poids moléculaire |
181.58 g/mol |
Nom IUPAC |
8-chloro-4H-pyrido[2,3-b]pyrazin-3-one |
InChI |
InChI=1S/C7H4ClN3O/c8-4-1-2-9-7-6(4)10-3-5(12)11-7/h1-3H,(H,9,11,12) |
Clé InChI |
INSHHZLBPJZJBC-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C2C(=C1Cl)N=CC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


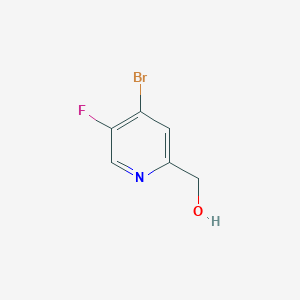

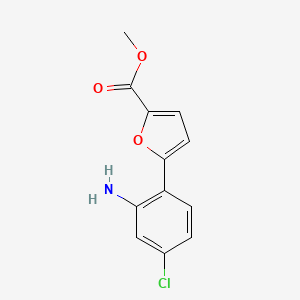
![tert-Butyl 1,1-dimethylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B15053115.png)
![2-(4-Methoxyphenyl)-4,5,6,7-tetrahydrofuro[3,2-C]pyridine](/img/structure/B15053119.png)

![6-Methyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B15053127.png)
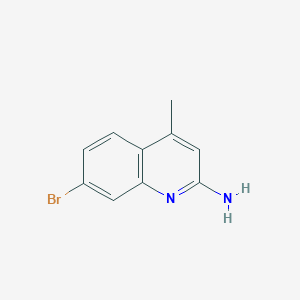
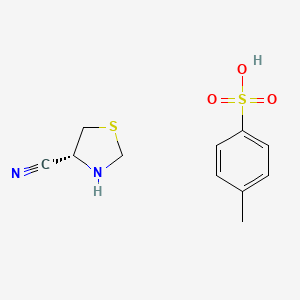


![Methyl 5-amino-3,4-dimethylthieno[2,3-c]pyridazine-6-carboxylate](/img/structure/B15053162.png)
